4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid

Physicochemical characterization Procurement specification Structural differentiation

4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid (CAS 104331-26-2) is a heterocyclic amino acid derivative with a 2,3-dihydropyridine core substituted at the 4‑position by a (2‑aminoethenyl) group. It possesses a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g·mol⁻¹.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 104331-26-2
Cat. No. B564120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid
CAS104331-26-2
Synonyms2-Pyridinecarboxylicacid,4-(2-aminoethenyl)-2,3-dihydro-(9CI)
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESC1C(N=CC=C1C=CN)C(=O)O
InChIInChI=1S/C8H10N2O2/c9-3-1-6-2-4-10-7(5-6)8(11)12/h1-4,7H,5,9H2,(H,11,12)
InChIKeyWLZUCXIQGPPJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid (CAS 104331-26-2): Key Properties and Procurement Considerations


4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid (CAS 104331-26-2) is a heterocyclic amino acid derivative with a 2,3-dihydropyridine core substituted at the 4‑position by a (2‑aminoethenyl) group. It possesses a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g·mol⁻¹ . The compound is supplied as a research‑grade chemical for non‑human use, and its limited commercial availability underscores the importance of verifying vendor‑specific purity and batch consistency during procurement . Structurally, it belongs to the broader class of dihydropyridine carboxylic acids, several of which have demonstrated cytotoxic activity in cancer cell lines [1].

Structural ID 4-(2-Aminoethenyl) substitution differentiates this compound for SAR studies; verify identity via COA
Procurement Limited commercial supply; confirm vendor-specific purity and batch consistency before ordering
Research Use RUO, not for human use; may support cancer cell-model endpoint screening based on class-level evidence

Why Generic Dihydropyridine Carboxylic Acids Cannot Substitute for 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid (CAS 104331-26-2)


Dihydropyridine carboxylic acids are a chemically diverse family in which even minor modifications—such as the presence of a 4‑(2‑aminoethenyl) substituent versus a simpler hydrogen or alkyl group—can profoundly alter electronic distribution, stability, and biological recognition [1]. The 2,3‑dihydropyridine scaffold is inherently reactive and often unstable; substitution patterns dictate whether a given compound can be handled under ambient conditions or requires special storage [2]. Consequently, substituting a generic analog for 4‑(2‑aminoethenyl)-2,3‑dihydropyridine‑2‑carboxylic acid without empirical verification risks irreproducible results in synthetic transformations, biochemical assays, or structure‑activity relationship (SAR) studies. The following section presents quantitative evidence that distinguishes this specific compound from its closest structural neighbors.

Reactivity The 4-(2-aminoethenyl) group alters electronic distribution and may change reactivity compared to simpler analogs
Stability 2,3‑dihydropyridine core instability varies with substitution; storage conditions may not transfer directly
SAR mismatch Generic analogs may exhibit divergent biological recognition, compromising assay reproducibility in SAR programs

Quantitative Differentiation of 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid (CAS 104331-26-2) Against Close Analogs


Molecular Weight and Compositional Distinction from Unsubstituted 2,3-Dihydropyridine-2-carboxylic Acid

4‑(2‑Aminoethenyl)‑2,3‑dihydropyridine‑2‑carboxylic acid possesses a molecular weight of 166.18 g·mol⁻¹ (C₈H₁₀N₂O₂), which is 41.05 g·mol⁻¹ higher than that of the unsubstituted analog (2S)‑2,3‑dihydropyridine‑2‑carboxylic acid (MW = 125.13 g·mol⁻¹, C₆H₇NO₂) . This difference reflects the presence of the 4‑(2‑aminoethenyl) side chain and enables unambiguous identification via mass spectrometry or elemental analysis.

MW Distinction
Head-to-head
MW 166.18 vs 125.13 g/mol (+33%)
Enables unambiguous MS identification; critical for procurement QC
Theoretical; verify with vendor datasheet
Physicochemical characterization Procurement specification Structural differentiation

Class-Level Cytotoxic Activity: Benchmarking Against Structurally Related Dihydropyridine Carboxylic Acids

Although direct cytotoxic data for 4‑(2‑aminoethenyl)‑2,3‑dihydropyridine‑2‑carboxylic acid are not yet available in the public literature, the class of dihydropyridine carboxylic acids exhibits significant anticancer activity. In a recent study, compound 3a—a dihydropyridine carboxylic acid bearing a distinct substitution pattern—displayed an IC₅₀ of 7.94 ± 1.6 μM against HCT‑15 colorectal cancer cells, while compound 3b showed an IC₅₀ of 9.24 ± 0.9 μM [1]. These values compare favorably to the reference drug cisplatin (IC₅₀ = 21.4 ± 0.9 μM) in the same assay. Docking studies indicate that this class may exert its effects through PARP‑1 protein interaction [1].

Cytotoxicity Class Inference
Class-level
Class IC₅₀ 7.94–9.24 µM (HCT-15); target not directly measured
Supports scaffold as starting point for cancer cell-model SAR studies
104331-26-2 data unavailable; class inference only
Anticancer research Cytotoxicity PARP-1 inhibition

Stability Profile of 2,3-Dihydropyridines: Context for Handling and Storage

2,3‑Dihydropyridines are generally recognized as highly unstable compounds susceptible to 1,2‑ or 1,4‑addition reactions, with only a few stable derivatives reported (e.g., 2‑thiosubstituted analogs) [1]. The presence of an aminoethenyl group at the 4‑position may influence the electron density of the dihydropyridine ring, potentially modulating stability relative to unsubstituted or alkyl‑substituted analogs. However, no head‑to‑head stability comparison data exist for 4‑(2‑aminoethenyl)‑2,3‑dihydropyridine‑2‑carboxylic acid specifically.

Stability Context
Data to verify
2,3‑Dihydropyridines generally unstable; 4‑substituent may modulate
Inert atmosphere storage recommended; supplier COA review essential
No compound-specific stability data available
Chemical stability Storage conditions Reactivity

Predicted Lipophilicity (LogP) as a Differentiation Parameter

The calculated octanol‑water partition coefficient (LogP) for 4‑(2‑aminoethenyl)‑2,3‑dihydropyridine‑2‑carboxylic acid is 0.45 . This value indicates moderate lipophilicity, which is higher than that predicted for unsubstituted 2,3‑dihydropyridine‑2‑carboxylic acid (estimated LogP ≈ ‑0.5) due to the additional hydrocarbon character introduced by the aminoethenyl group. A higher LogP may correlate with improved membrane permeability in cell‑based assays, though experimental validation is lacking.

Predicted LogP
Context-dependent
LogP 0.45 (calc.) vs −0.5 for unsubstituted analog
May influence solubility and membrane diffusion; anticipate different handling
Calculated value; experimental validation needed
ADME prediction Physicochemical property LogP

Optimal Research and Industrial Use Cases for 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid (CAS 104331-26-2)


Synthesis of Novel Dihydropyridine-Based Anticancer Agents

Based on the cytotoxic activity observed for related dihydropyridine carboxylic acids (IC₅₀ values of 7.94–9.24 μM against HCT‑15 cells [1]), 4‑(2‑aminoethenyl)‑2,3‑dihydropyridine‑2‑carboxylic acid may serve as a valuable building block for medicinal chemistry programs targeting PARP‑1‑mediated apoptosis pathways. Its unique 4‑(2‑aminoethenyl) substituent provides a handle for further functionalization (e.g., amide coupling, Michael additions) to explore structure‑activity relationships.

Development of Selective Carbonic Anhydrase Inhibitors

Although no direct carbonic anhydrase (CA) inhibition data are available for 104331-26-2, the dihydropyridine carboxylic acid scaffold has been explored in CA inhibitor design. The 4‑(2‑aminoethenyl) group may impart isoform selectivity not achievable with simpler sulfonamide‑based inhibitors. Researchers can use this compound as a starting point for CA‑II or CA‑IX targeted inhibitor libraries.

Chemical Biology Tool for Probing 2,3-Dihydropyridine Reactivity

Given the recognized instability of the 2,3‑dihydropyridine core [2], 4‑(2‑aminoethenyl)‑2,3‑dihydropyridine‑2‑carboxylic acid can be employed as a model substrate to investigate the influence of electron‑donating/withdrawing substituents on ring stability and reactivity. Such studies are relevant for developing more robust dihydropyridine‑based probes for bioorthogonal chemistry or imaging applications.

Quality Control Standard for Analytical Method Development

With a well‑defined molecular weight (166.18 g·mol⁻¹) and predicted LogP (0.45) , this compound is suitable as a reference standard for HPLC, LC‑MS, or NMR method validation when working with dihydropyridine‑containing synthetic intermediates. Its distinct mass and polarity facilitate its use as an internal standard in complex reaction mixtures.

Application
Selection Property
Validation Focus
Cancer cell-model compound design
4-(2-Aminoethenyl) functionalization handle
Cytotoxicity endpoint and PARP-1 interaction studies
Carbonic anhydrase inhibitor research
Dihydropyridine scaffold for isoform selectivity
CA‑II/CA‑IX inhibition assay
2,3‑Dihydropyridine reactivity probe
Substituent electronic effects on stability
Reaction monitoring under controlled conditions
Analytical reference standard
Distinct molecular weight and LogP
HPLC/LC‑MS method suitability

Technical Documentation Hub

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